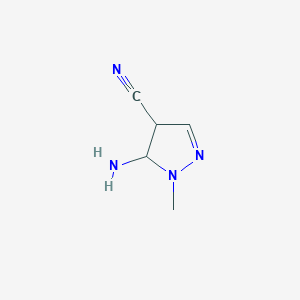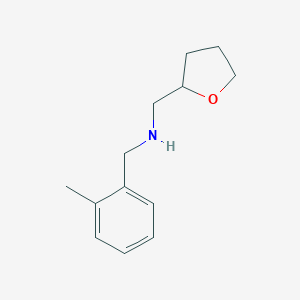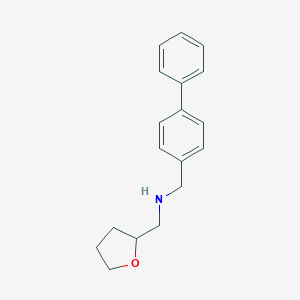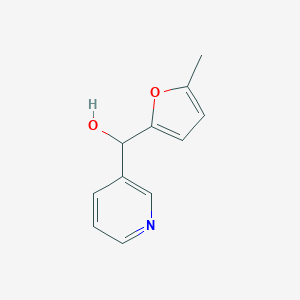
3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile, also known as AMDPC, is a chemical compound that has been of great interest to scientists due to its potential applications in the field of medicinal chemistry. AMDPC is a heterocyclic compound that contains a pyrazole ring, an amino group, and a cyano group.
Mécanisme D'action
The exact mechanism of action of 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process by which cells undergo programmed cell death. 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile has also been found to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and cellular damage. In addition, 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile has been found to modulate the expression of various genes that are involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile in lab experiments is its wide range of biological activities. It has been found to exhibit antimicrobial, anticancer, antitubercular, and anti-inflammatory activities, making it a versatile compound for various research applications. Another advantage is its simple and cost-effective synthesis method. However, one of the limitations of using 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile.
Orientations Futures
There are several future directions for research on 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile. One direction is to investigate its potential as a lead compound for the development of new antimicrobial agents. Another direction is to explore its anticancer activity and its potential as a chemotherapeutic agent. In addition, further studies are needed to elucidate its mechanism of action and to determine its safety and toxicity profile. Overall, 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile is a promising compound with potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile involves the reaction of 2-methyl-3,4-dihydropyrazole-4-carbonitrile with ammonia in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in good yield. This method is simple, efficient, and cost-effective.
Applications De Recherche Scientifique
3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. 3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Numéro CAS |
196394-42-0 |
|---|---|
Nom du produit |
3-Amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile |
Formule moléculaire |
C5H8N4 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3-amino-2-methyl-3,4-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H8N4/c1-9-5(7)4(2-6)3-8-9/h3-5H,7H2,1H3 |
Clé InChI |
BLZSMRKXRMTOGL-UHFFFAOYSA-N |
SMILES |
CN1C(C(C=N1)C#N)N |
SMILES canonique |
CN1C(C(C=N1)C#N)N |
Synonymes |
1H-Pyrazole-4-carbonitrile,5-amino-4,5-dihydro-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)



![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)